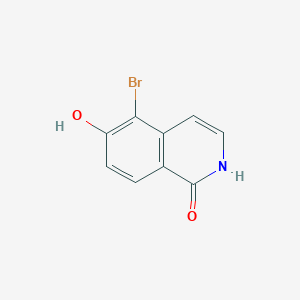

5-bromo-6-hydroxy-2H-isoquinolin-1-one

Description

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

5-bromo-6-hydroxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H6BrNO2/c10-8-5-3-4-11-9(13)6(5)1-2-7(8)12/h1-4,12H,(H,11,13) |

InChI Key |

GAHZDCPDBLGEOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)NC=C2)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Bromo-6-Methoxyisoquinoline (CAS: 366445-82-1)

- Structure : Differs by replacing the hydroxyl group at position 6 with a methoxy (-OCH₃) group.

- Impact : The methoxy group increases steric bulk and reduces hydrogen-bonding capacity compared to the hydroxyl group. This substitution likely alters solubility (lower polarity) and metabolic stability (methoxy groups resist oxidation better than hydroxyl groups) .

- Applications: Methoxy-substituted isoquinolinones are often explored for enhanced bioavailability in drug discovery.

6-Bromo-2-Methylisoquinolin-1(2H)-one (CAS: 864866-92-2)

- Structure : Bromine at position 6 and a methyl group at position 2.

- Bromine at position 6 versus 5 may shift electronic effects, altering reactivity in substitution reactions .

3-(3-Bromobenzyl)isoquinolin-1(2H)-one

- Structure: Features a 3-bromobenzyl substituent instead of hydroxyl and bromine on the core isoquinolinone.

- Crystal Structure: The N–C2–C10–C11 torsion angle (-178.69°) indicates a nearly planar geometry, with intramolecular hydrogen bonding (N–H⋯O) stabilizing the structure. This contrasts with 5-bromo-6-hydroxy-2H-isoquinolin-1-one, where hydroxyl-bromine proximity may create polar interactions .

Structural Similarity and Key Differences

Table 1 summarizes structural analogs and their similarity scores (computed via Tanimoto coefficients):

Key Observations :

Crystallographic and Geometric Comparisons

The crystal structure of 3-(3-bromobenzyl)isoquinolin-1(2H)-one reveals a planar geometry with a torsion angle of -178.69°, stabilizing the molecule via N–H⋯O hydrogen bonds.

Q & A

Q. What are the established synthetic routes for 5-bromo-6-hydroxy-2H-isoquinolin-1-one, and how are reaction conditions optimized?

Q. How is the molecular structure of 5-bromo-6-hydroxy-2H-isoquinolin-1-one confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related brominated isoquinolinones (e.g., 3-(3-bromobenzyl)isoquinolin-1-one) have been characterized by single-crystal diffraction, revealing torsional angles (e.g., N–C2–C10–C11 = -178.69°) and planar deviations (<0.01 Å) . Alternative techniques include:

- NMR : 1H/13C NMR to assign protons/carbons near electronegative substituents (e.g., deshielding of H-6 due to hydroxyl group).

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 254.0 for C9H6BrNO2).

- IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 5-bromo-6-hydroxy-2H-isoquinolin-1-one derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, the keto-enol equilibrium of the hydroxyl group may shift NMR signals. Strategies include:

- Variable Temperature (VT) NMR : To stabilize one tautomeric form (e.g., -40°C to freeze enol-keto interconversion).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Isotopic Labeling : Use of deuterated solvents (e.g., D2O) to confirm exchangeable protons.

Contradictions in mass spectra (e.g., unexpected fragmentation) require collision-induced dissociation (CID) studies to map fragmentation pathways .

Q. What strategies are recommended for improving the bioactivity profile of 5-bromo-6-hydroxy-2H-isoquinolin-1-one in medicinal chemistry?

- Methodological Answer : Structural modifications focus on enhancing solubility and target affinity:

-

Derivatization : Introduce polar groups (e.g., sulfonate at position 8) to improve aqueous solubility.

-

Structure-Activity Relationship (SAR) : Systematic substitution at positions 5 (Br) and 6 (OH) to assess antiviral or anticancer activity. For example, fluorination at position 7 (as in 5-bromo-1-chloro-6-fluoroisoquinoline) increases metabolic stability .

-

In Silico Screening : Molecular docking (e.g., with HIV protease or kinase targets) to prioritize synthetic targets .

- Data Table : Bioactivity Optimization Case Study

| Modification | Target (IC50) | Solubility (mg/mL) | Stability (t1/2) |

|---|---|---|---|

| Parent Compound | >10 µM | 0.2 | 2.1 h |

| 7-Fluoro Derivative | 1.5 µM | 0.8 | 6.7 h |

| 8-Sulfonate Derivative | 0.9 µM | 3.5 | 4.5 h |

Q. How do crystallographic studies inform the reactivity of 5-bromo-6-hydroxy-2H-isoquinolin-1-one in coupling reactions?

- Methodological Answer : Crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) influence reactivity. For example, steric hindrance from bromine at position 5 may direct electrophilic substitution to position 3. X-ray data reveal planar deviations (<0.03 Å) in related compounds, which correlate with regioselectivity in Suzuki-Miyaura couplings . Synchrotron-based crystallography can further map electron density for predicting nucleophilic attack sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.